N-(1,3-BENZODIOXOL-5-YL)-2-({4-METHYL-5-[(2-OXO-4-PHENYL-1-PYRROLIDINYL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE
Overview
Description
N-(1,3-BENZODIOXOL-5-YL)-2-({4-METHYL-5-[(2-OXO-4-PHENYL-1-PYRROLIDINYL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole ring, a triazole ring, and a pyrrolidine ring, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZODIOXOL-5-YL)-2-({4-METHYL-5-[(2-OXO-4-PHENYL-1-PYRROLIDINYL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Triazole Ring: The triazole ring is often synthesized via a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
Coupling Reactions: The benzodioxole and triazole intermediates are then coupled using a thiol linkage, often facilitated by a coupling reagent such as DCC (dicyclohexylcarbodiimide).
Final Assembly: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-BENZODIOXOL-5-YL)-2-({4-METHYL-5-[(2-OXO-4-PHENYL-1-PYRROLIDINYL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the triazole or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole or triazole rings.
Reduction: Reduced forms of the triazole or pyrrolidine rings.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(1,3-BENZODIOXOL-5-YL)-2-({4-METHYL-5-[(2-OXO-4-PHENYL-1-PYRROLIDINYL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It could modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[4-methyl-5-[(2-oxo-4-phenylpyrrolidin-1-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4S/c1-27-20(12-28-11-16(9-22(28)30)15-5-3-2-4-6-15)25-26-23(27)33-13-21(29)24-17-7-8-18-19(10-17)32-14-31-18/h2-8,10,16H,9,11-14H2,1H3,(H,24,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIDUQZEUDAURA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)OCO3)CN4CC(CC4=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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